(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

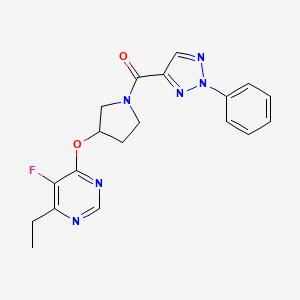

The compound "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

- A 5-fluoropyrimidine ring substituted with an ethyl group at position 6, linked via an ether bond to a pyrrolidine ring.

- A 1,2,3-triazole moiety substituted with a phenyl group at position 2, connected to the pyrrolidine via a methanone bridge.

Structural determination of such compounds typically employs X-ray crystallography refined using programs like SHELXL, which is widely recognized for small-molecule refinement due to its precision and adaptability to complex substituents .

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-2-15-17(20)18(22-12-21-15)28-14-8-9-25(11-14)19(27)16-10-23-26(24-16)13-6-4-3-5-7-13/h3-7,10,12,14H,2,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBMYFGXDAWETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines several bioactive motifs, suggesting a multifaceted mechanism of action.

Structural Overview

This compound features:

- A pyrrolidine ring , which is known for its role in various biological activities.

- A fluorinated pyrimidine moiety , which has been linked to anticancer properties.

- A triazole component , recognized for its antifungal and antibacterial activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the fluoropyrimidine component may enhance the compound's efficacy against cancer cell lines by inhibiting nucleoside metabolism or DNA synthesis pathways.

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported that derivatives containing pyrimidine structures often demonstrate inhibition of cell proliferation in cancer models.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 1.9 | |

| MCF7 (Breast Cancer) | 2.3 | |

| A431 (Vulvar Carcinoma) | Significant inhibition observed |

These findings indicate that the compound could serve as a potential lead in the development of novel anticancer agents.

Enzyme Inhibition

The compound's unique structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. The fluorinated component is particularly noted for enhancing binding affinity to target enzymes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Pyrimidine Analog Studies : Research on pyrimidine derivatives has shown that they can effectively inhibit cell migration and invasion, highlighting their potential as therapeutic agents in oncology .

- Triazole Compounds : Compounds containing triazole rings have been documented to exhibit antifungal properties and may contribute to the overall biological activity of the studied compound .

- Fluorinated Compounds : The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them more effective against specific biological targets .

Scientific Research Applications

Structural Overview

This compound features:

- Pyrrolidine ring: A five-membered ring that contributes to the compound's overall stability and biological activity.

- Fluorinated pyrimidine derivative: Known for its role in anticancer activity, enhancing the compound's efficacy against cancer cell lines.

- Triazole moiety: Often associated with antifungal and antibacterial properties.

The molecular formula is with a molecular weight of approximately 321.4 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

The compound exhibits potential biological activities due to its unique structural features. Preliminary studies indicate that it may act as an enzyme inhibitor , modulating specific biological pathways. The fluoropyrimidine component is particularly noteworthy for its anticancer properties, as fluorinated pyrimidines can inhibit key enzymes involved in nucleic acid synthesis, potentially leading to reduced cancer cell proliferation and migration .

Anticancer Potential

Research indicates that compounds containing fluorinated pyrimidines are effective in cancer treatment. The mechanism of action likely involves:

- Inhibition of DNA synthesis: By interfering with nucleic acid metabolism.

- Induction of apoptosis: Triggering programmed cell death in cancer cells.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable scaffold for developing novel therapeutic agents. Its distinct combination of functional groups allows for modifications that can enhance its pharmacological properties. Notable applications include:

- Drug Development: As a lead compound for synthesizing new drugs targeting specific diseases.

- Biological Research: Investigating its effects on various biological pathways and disease mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of similar compounds:

- Anticancer Studies: Research has demonstrated that fluorinated pyrimidines can significantly inhibit tumor growth in various cancer models .

- Enzyme Inhibition Studies: Investigations into enzyme interactions have shown promising results, indicating that this compound may inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives are common in medicinal chemistry due to their role as kinase inhibitors or antimetabolites. Key comparisons include:

Key Insights :

- The fluorine atom in the target compound may enhance metabolic stability and binding selectivity compared to non-halogenated pyrimidines .

Triazole-Containing Derivatives

Triazoles are valued for their hydrogen-bonding capacity and metabolic resistance. Comparisons include:

Key Insights :

- Natural triazole derivatives in FINs demonstrate therapeutic windows for cancer selectivity, a trait that synthetic analogues like the target compound might emulate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step protocol. For example, a pyrrolidine intermediate may be functionalized with a fluoropyrimidine moiety under nucleophilic substitution conditions. A key step involves HCl-mediated salt formation (e.g., 1.0 M HCl at 50°C for 2.3 hours to improve solubility and yield ). Purification via recrystallization from ethanol-DMF mixtures is recommended to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .

- NMR : Employ - and -NMR in DMSO-d₆ to confirm structural motifs, particularly the fluoropyrimidine and triazole moieties .

- FTIR : Validate functional groups (e.g., carbonyl at ~1700 cm⁻¹) and fluorine substitution patterns .

Q. How should researchers design experiments to evaluate its biological activity?

- Methodological Answer :

- In vitro assays : Use dose-response studies (e.g., 0.1–100 µM) in cell lines relevant to the target pathway (e.g., kinase inhibition). Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate replicates .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Parameter screening : Systematically vary temperature (40–60°C), HCl concentration (0.5–1.5 M), and reaction time (2–4 hours) using a fractional factorial design .

- Catalyst exploration : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .

- Yield tracking : Monitor intermediates via LC-MS to identify bottlenecks in multi-step syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay validation : Replicate experiments using standardized protocols (e.g., ATP-based kinase assays) and verify compound stability under assay conditions (e.g., pH 7.4, 37°C) .

- Purity checks : Re-analyze batches via HPLC to rule out degradation products .

- Meta-analysis : Compare data across studies using effect size metrics (e.g., Cohen’s d) to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs) to map binding poses of the triazole and pyrimidine groups .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 3–10) for 48 hours. Monitor degradation via UPLC-MS .

- Kinetic studies : Calculate half-life () using first-order decay models under oxidative stress (e.g., H₂O₂) .

Q. How can researchers identify and characterize degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.